

# In vivo validation of Ceftazidime efficacy in a neutropenic mouse model

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# **Ceftazidime Efficacy in Neutropenic Mouse Models: A Comparative Guide**

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ceftazidime's in vivo efficacy, supported by experimental data from neutropenic mouse models. Detailed methodologies and visual workflows are presented to facilitate understanding and replication of key experiments.

Ceftazidime, a third-generation cephalosporin, remains a critical antibiotic for treating serious Gram-negative infections. Its efficacy, particularly in immunocompromised hosts, is a subject of ongoing research. The neutropenic mouse model is a standardized and highly utilized in vivo system for the preclinical evaluation of antimicrobial agents, mimicking soft tissue infections in humans with compromised immune systems. This guide synthesizes data on the performance of Ceftazidime alone and in combination with the  $\beta$ -lactamase inhibitor Avibactam in these models.

## Comparative Efficacy of Ceftazidime and Ceftazidime-Avibactam

The addition of Avibactam significantly enhances the in vivo activity of Ceftazidime against many resistant bacterial strains. The following tables summarize the efficacy of humanized exposures of Ceftazidime and Ceftazidime-Avibactam against a collection of Enterobacteriaceae isolates in the neutropenic mouse thigh infection model. Efficacy is



measured by the change in bacterial load (log10 CFU) after 24 hours of treatment compared to the initial bacterial count at 0 hours.

Table 1: Efficacy of Ceftazidime Monotherapy in Neutropenic Mice

Bacterial Isolate	Ceftazidime MIC (µg/mL)	Change in log10 CFU/thigh (24h)	Outcome
E. cloacae 77	>128	~ +2.0	Failure
E. aerogenes 51	>128	~ +1.5	Failure
K. pneumoniae 454	>128	~ +2.5	Failure
K. pneumoniae 449	>128	-0.11	Modest Activity
Isogenic NDM Strain	>128	-1.4	Moderate Reduction

Data compiled from multiple studies.[1][2][3]

Table 2: Efficacy of Ceftazidime-Avibactam Combination Therapy in Neutropenic Mice

Bacterial Isolate	Ceftazidime- Avibactam MIC (µg/mL)	Change in log10 CFU/thigh (24h)	Outcome
E. cloacae 77	32	~ +0.5	Variable Activity
E. aerogenes 51	32	~ 0.0	Bacteriostatic
K. pneumoniae 454	>128	-2.6	Significant Reduction
K. pneumoniae 449	>128	-1.42	Significant Reduction
Other NDM-producing isolates	>128	-0.61 to -1.42	Reductions in bacterial density

Data compiled from multiple studies. [1][2][3]

### **Experimental Protocols**



Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following are standard protocols for establishing neutropenic mouse infection models to test Ceftazidime efficacy.

### **Neutropenic Mouse Thigh Infection Model**

This model is a standard for assessing the in vivo efficacy of antibiotics against localized soft tissue infections.[4][5]

- Induction of Neutropenia: Pathogen-free female ICR or CD-1 mice (20-22g) are rendered transiently neutropenic.[1][5] This is typically achieved by intraperitoneal injections of cyclophosphamide.[1][5] A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[1][5] Some protocols may also include an injection of uranyl nitrate to induce transient renal impairment, which can modify the pharmacokinetics of the tested drugs.[1]
- Infection: Mice are inoculated in the thigh with a 0.1 mL bacterial suspension containing approximately 10^7 CFU/mL of the challenge organism (e.g., Pseudomonas aeruginosa or Enterobacteriaceae).[1]
- Treatment Initiation: Therapy with Ceftazidime or a comparator agent is initiated, typically 2
  hours post-infection.[1] Dosing regimens are designed to simulate human exposures.[1] For
  example, a humanized regimen for Ceftazidime could be 2,000 mg every 8 hours,
  administered as a 2-hour infusion.[1]
- Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized.[1] The infected thigh muscle is excised, homogenized, and serially diluted for bacterial enumeration (CFU counting).[1][5] Efficacy is determined by calculating the change in log10 CFU/thigh compared to the bacterial count at the start of therapy (0-hour controls).[1][2]

### **Neutropenic Mouse Lung Infection Model**

This model is employed to evaluate antibiotic efficacy in treating pneumonia.

 Induction of Neutropenia: The procedure for inducing neutropenia is the same as in the thigh infection model.



- Infection: Under light anesthesia (e.g., isoflurane), mice are intranasally inoculated with a 0.05 mL bacterial suspension containing approximately 10<sup>6</sup> to 10<sup>7</sup> CFU of the pathogen (e.g., Pseudomonas aeruginosa).
- Treatment Initiation: Treatment commences 2 hours after infection.[6] Dosing schedules can be varied to investigate the pharmacodynamics of the antibiotic. For instance, Ceftazidime might be administered every 2 hours, while Avibactam could be given at different intervals (e.g., every 2 or 8 hours) to determine the optimal dosing frequency.[6][7]
- Efficacy Assessment: After a 24-hour treatment period, the lungs are aseptically removed, homogenized, and processed for bacterial quantification to determine the change in log10 CFU/lung.[6]

### **Visualizing Experimental Workflows**

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.



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Caption: Workflow of the Neutropenic Mouse Thigh Infection Model.



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Caption: Workflow of the Neutropenic Mouse Lung Infection Model.

## Pharmacokinetics of Ceftazidime in Neutropenic Mice

The pharmacokinetic profile of Ceftazidime is a key determinant of its in vivo efficacy. Studies in infected neutropenic mice have shown that Ceftazidime exhibits linear and dose-proportional pharmacokinetics.[8] The half-life of Ceftazidime in the plasma of these models is approximately 0.28 hours.[6][8] Importantly, no pharmacokinetic interactions have been observed between Ceftazidime and Avibactam.[8][9] This allows for the independent assessment of each compound's contribution to the overall efficacy of the combination therapy. The pharmacokinetics were found to be independent of the infection site (thigh vs. lung).[8]

### Conclusion

The neutropenic mouse model is an invaluable tool for the preclinical evaluation of Ceftazidime's efficacy. The data consistently demonstrate that while Ceftazidime monotherapy may be insufficient against resistant strains, its combination with Avibactam markedly enhances its antibacterial activity, leading to significant reductions in bacterial burden in both thigh and lung infection models. The detailed protocols and workflows provided in this guide offer a framework for conducting further research in this area.

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